(Z)-1,5-Undecadiene
Description
Structure
3D Structure
Properties
CAS No. |
106051-44-9 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
(5Z)-undeca-1,5-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,9,11H,1,4-8,10H2,2H3/b11-9- |
InChI Key |
RVJZHJPKLYEVOX-LUAWRHEFSA-N |
Isomeric SMILES |
CCCCC/C=C\CCC=C |
Canonical SMILES |
CCCCCC=CCCC=C |
Origin of Product |
United States |
Natural Abundance and Biological Context of Undecadiene Analogues
Detection and Identification in Biological Matrices
The identification of (Z)-1,5-undecadiene and its analogues in various biological samples has been accomplished through modern analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS), which is well-suited for separating and identifying volatile and semi-volatile organic compounds.
This compound has been identified as a metabolite in certain plant species. Notably, it is found in teas derived from the plant Camellia sinensis. Its presence has been detected in green tea, black tea, red tea, and various herbal teas, suggesting it is a component of the plant's natural volatile profile.
While the specific isomer this compound is not prominently cited as a microbial VOC, related undecadiene structures have been identified. For instance, research on the volatile metabolites released by the bacterium Staphylococcus aureus identified 1,10-undecadiene (B77067) among the hydrocarbons it produces researchgate.net. This finding highlights that the undecadiene scaffold can be a component of the complex blend of VOCs emitted by microorganisms during their metabolic processes researchgate.net. Microbial VOCs, in general, are known to be a diverse group of compounds, including alcohols, ketones, and hydrocarbons, which are formed through both primary and secondary metabolism.
In the context of food science, this compound has been detected, though not quantified, in the metabolomic profiles of several widely consumed beverages. Its consistent detection in various types of tea, such as black, green, and herbal teas, suggests it could potentially serve as a biomarker for the consumption of these products nih.govnih.gov.
Table 1: Documented Occurrences of this compound and Analogues
| Compound | Source Type | Specific Source |
| This compound | Plant / Food | Black Tea (Camellia sinensis) nih.govnih.gov |
| This compound | Plant / Food | Green Tea (Camellia sinensis) nih.govnih.gov |
| This compound | Plant / Food | Red Tea & Herbal Teas nih.govnih.gov |
| 1,10-Undecadiene | Microbial VOC | Staphylococcus aureus researchgate.net |
Biosynthetic Origin and Enzymatic Transformations of Undecadiene Scaffolds
The biosynthesis of undecadiene scaffolds, like many other long-chain hydrocarbons in nature, is believed to originate from fatty acid metabolism nih.govresearchgate.net. While the precise enzymatic pathway for this compound has not been fully elucidated, the general mechanisms for the formation of similar unsaturated hydrocarbons in insects and plants provide a strong theoretical framework.
The process begins with the de novo synthesis of saturated fatty acids from acetyl-CoA precursors nih.govtandfonline.com. For an eleven-carbon chain, a specific fatty acyl-CoA, likely derived from longer C16 or C18 chains via chain-shortening reactions, would be the starting point. This chain-shortening often occurs through a limited number of β-oxidation cycles tandfonline.comoup.com.
The introduction of double bonds is a critical step catalyzed by specific fatty acyl-CoA desaturase enzymes. These enzymes introduce unsaturation at precise locations along the carbon chain nih.govnih.gov. To form a 1,5-diene structure, it is hypothesized that a sequence of desaturation steps by different desaturases would be required. The final step to generate the hydrocarbon is typically a decarboxylation or a reductive process that removes the carboxyl group from the fatty acid precursor, yielding the final alkadiene nih.gov.
Chemoecological and Biological Significance of Undecadiene-Derived Natural Products
Natural products derived from undecadiene structures play significant roles in chemical communication (chemoecology) and exhibit notable biological activities.
A key example of chemoecological significance is found in the varied carpet beetle, Anthrenus verbasci. A derivative of 1,5-undecadiene, (Z)-5-undecenoic acid, is a component of its sex pheromone researchgate.net. This demonstrates that the undecadiene scaffold is a crucial structural element for chemical signaling in insects, mediating behaviors essential for reproduction. The biosynthesis of such pheromones typically follows the fatty acid-derived pathways involving specific desaturation and modification steps nih.govnih.gov.
Furthermore, synthetic macrocyclic compounds that incorporate the 1Z,5Z-diene fragment, the core structure of this compound, have been investigated for their biological activity. Studies have shown that certain tetraenoic macrodiolides containing this structural motif exhibit pronounced antitumor properties while demonstrating low toxicity to healthy cells. This suggests that the specific stereochemistry and spacing of the double bonds in the undecadiene scaffold may be important for conferring cytotoxic activity against cancer cell lines.
Table 2: Biological Significance of Undecadiene-Derived Compounds
| Compound/Scaffold | Biological Role/Activity | Organism/Context |
| (Z)-5-Undecenoic Acid | Sex Pheromone Component | Varied Carpet Beetle (Anthrenus verbasci) researchgate.net |
| 1Z,5Z-Diene Fragment | Antitumor Properties | Synthetic Macrodiolides (In vitro studies) |
Advanced Synthetic Strategies and Methodologies for Z 1,5 Undecadiene and Its Analogues
Stereoselective Synthesis of Undecadiene Derivatives
The controlled synthesis of undecadiene derivatives, particularly those with Z-configured double bonds, requires sophisticated chemical strategies to overcome the thermodynamic preference for the E-isomer. Methodologies often involve the use of organometallic reagents and catalysts that can dictate the stereochemical outcome of the reaction.
Organometallic Reagent Approaches
Organometallic reagents have proven to be powerful tools for the stereoselective formation of carbon-carbon bonds. Their ability to participate in highly ordered transition states allows for precise control over the geometry of the resulting alkene.
Organocuprates are versatile reagents in organic synthesis, known for their ability to undergo conjugate addition and substitution reactions. masterorganicchemistry.comwikipedia.org The carbocupration of alkynes, for instance, is a well-established method for the synthesis of Z-alkenes. rsc.org This approach involves the syn-addition of an organocopper reagent across a carbon-carbon triple bond. The resulting vinylcopper intermediate can then be trapped with an electrophile to afford the desired Z-alkene with high stereoselectivity.
For example, the reaction of an appropriate organocuprate with a terminal alkyne, followed by quenching with an allylic halide, can provide a pathway to (Z)-1,5-dienes. The geometry of the newly formed double bond is dictated by the initial syn-carbocupration step.
| Reactant 1 | Reactant 2 | Reagent | Product | Stereoselectivity |
| Terminal Alkyne | Allylic Halide | Organocuprate | (Z)-1,5-Diene | High Z-selectivity |
Table 1: Generalized Cuprate-Mediated Synthesis of (Z)-1,5-Dienes.
Stannylcuprate and silylcuprate reagents offer alternative and powerful strategies for the stereoselective synthesis of dienes. The addition of stannylcuprates to allenes, for example, can generate vinylstannane intermediates. These intermediates are valuable precursors that can participate in subsequent cross-coupling reactions, such as the Stille coupling, to introduce additional complexity while retaining the stereochemistry of the double bond.
A notable application involves the reaction of a stannylcuprate reagent, such as (n-Bu3Sn)2CuCNLi2, with an appropriate substrate. uni-hannover.de Similarly, copper-catalyzed silylation reactions of propargyl epoxides provide access to functionalized allenols and stereodefined alkenes by carefully selecting the reaction conditions. researchgate.net
| Reagent | Substrate | Intermediate | Subsequent Reaction | Final Product |
| Stannylcuprate | Allene | Vinylstannane | Stille Coupling | Substituted Diene |
| Silylcuprate | Propargyl Epoxide | Allenylsilane | Various | Functionalized Alkene |
Table 2: Synthesis of Dienes via Stannylcuprate and Silylcuprate Reagents.
Catalytic Stereocontrol in Olefin Synthesis
Catalytic methods provide an efficient and atom-economical approach to stereoselective synthesis. By using a small amount of a chiral or stereodirecting catalyst, it is possible to generate large quantities of the desired product with high stereopurity.
Enzymes, particularly lipases, are increasingly used as biocatalysts in organic synthesis due to their high selectivity. chemrxiv.orgresearchgate.netmdpi.comnih.gov Lipase-mediated kinetic resolutions are effective for separating enantiomers of racemic alcohols or esters. niscpr.res.inscielo.brscirp.org In the context of diene synthesis, a lipase (B570770) could be used to resolve a chiral alcohol precursor, thereby establishing a key stereocenter that can direct the formation of subsequent functionalities. caltech.edu For instance, the enantioselective acylation of a racemic alcohol can provide both the acylated product and the unreacted alcohol in high enantiomeric excess. researchgate.net
Nickel-catalyzed cyclizations of dienes tethered to a carbonyl group represent another powerful strategy for constructing cyclic systems with high stereocontrol. researchgate.netresearchgate.net These reactions can proceed via different mechanistic pathways, including the formation of a π-allylnickel complex, to yield five- to seven-membered rings. acs.org The stereochemistry of the final product is often influenced by the catalyst system and the conformation of the starting material. researchgate.net For example, the nickel-catalyzed cyclization of 1,7-heptadienes can selectively produce methylidene(methyl)cyclopentanes. rsc.org This methodology has been successfully applied to the total synthesis of natural products like prostaglandin (B15479496) F2α. nih.gov
| Catalytic Method | Substrate Type | Key Transformation | Outcome |
| Lipase-Mediated Resolution | Racemic Alcohol/Ester | Enantioselective Acylation/Hydrolysis | Enantiomerically Enriched Precursors |
| Nickel-Catalyzed Cyclization | Diene-Carbonyl | Intramolecular C-C Bond Formation | Stereocontrolled Cyclic Products |
Table 3: Enantioselective Catalytic Approaches.
Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon bonds, including the stereoselective synthesis of dienes. mdpi.comnih.gov Reactions such as the Suzuki and Negishi couplings allow for the union of two pre-functionalized fragments with retention of the double bond geometry. torontomu.ca
A dual catalytic system employing both copper hydride (CuH) and palladium has been developed for the stereoselective synthesis of highly substituted Z-1,3-dienes from alkynes and enol triflates. mit.edunih.govacs.org This method relies on the syn-hydrocupration of an alkyne to generate a geometrically pure vinyl-Cu(I) species, which then undergoes a palladium-catalyzed cross-coupling reaction. nih.gov This strategy avoids the reliance on stereodefined starting materials and provides access to a wide range of Z-dienes with excellent stereoselectivity. mit.edunih.gov
Furthermore, silver-catalyzed hydroalkylation of terminal alkynes with alkylboranes offers an efficient route to diastereopure Z-alkenes, achieving Z:E ratios often greater than 300:1. nih.gov This reaction is believed to proceed through a 1,2-metallate rearrangement of a silver borate (B1201080) intermediate. nih.gov
| Coupling Reaction | Catalysts | Reactants | Key Feature | Product |
| Dual CuH/Pd-Catalyzed | CuH, Pd | Alkyne, Enol Triflate | In situ generation of stereopure vinyl-Cu(I) | Z-1,3-Diene |
| Silver-Catalyzed Hydroalkylation | Ag | Terminal Alkyne, Alkylborane | 1,2-Metallate Rearrangement | Z-Alkene |
Table 4: Metal-Catalyzed Coupling Reactions for Z-Diene Synthesis.
Wittig-Type and Related Olefination Reactions for Diene Formation
The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful tools for the formation of carbon-carbon double bonds with defined stereochemistry. encyclopedia.publibretexts.orgconicet.gov.ar The synthesis of (Z)-alkenes, a key feature of (Z)-1,5-undecadiene, is often achieved using non-stabilized or semi-stabilized ylides under specific reaction conditions.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the phosphorus ylide. Non-stabilized ylides, typically those with simple alkyl substituents, generally lead to the formation of (Z)-alkenes with moderate to high selectivity. organic-chemistry.orgwikipedia.org This selectivity arises from the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored. The reaction of an appropriate aldehyde with a non-stabilized ylide, generated from a primary alkyl halide and triphenylphosphine, provides a direct route to the desired (Z)-alkene moiety. masterorganicchemistry.com For the synthesis of a non-conjugated diene like this compound, a strategy involving the reaction of a saturated ylide with an α,β-unsaturated aldehyde can be employed to control the stereochemistry of the newly formed double bond. researchgate.net
The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) carbanions, typically favors the formation of (E)-alkenes due to thermodynamic control. conicet.gov.arwikipedia.org However, modifications to the phosphonate reagent, such as those developed by Still and Gennari, can reverse this selectivity to strongly favor the (Z)-isomer. nih.govacs.org These modified reagents employ electron-withdrawing groups on the phosphonate, which directs the reaction towards the kinetic (Z)-product. This approach provides a valuable alternative for constructing the (Z)-double bond in complex molecules. A stepwise approach combining a Z-selective Wittig reaction with a subsequent cross-coupling reaction, like the Stille reaction, has also been demonstrated for the synthesis of skipped dienes. rsc.org
Below is a table summarizing various olefination methods for the synthesis of Z-dienes:
| Method | Reagents | Typical Selectivity | Key Features | Reference(s) |
| Wittig Reaction | Non-stabilized ylide (e.g., from alkyltriphenylphosphonium halide) + Aldehyde | Predominantly (Z) | Kinetically controlled; sensitive to salts and solvents. | organic-chemistry.org, wikipedia.org |
| Horner-Wadsworth-Emmons (HWE) Reaction | Standard phosphonate esters + Aldehyde | Predominantly (E) | Thermodynamically controlled; byproducts are water-soluble. | wikipedia.org, conicet.gov.ar |
| Still-Gennari Modification (HWE) | Bis(trifluoroethyl)phosphonoacetates + Aldehyde with KHMDS/18-crown-6 | Predominantly (Z) | Employs electron-withdrawing groups to favor kinetic product. | nih.gov, acs.org |
| Stepwise Wittig and Stille Reaction | Bifunctional (Z)-vinylstannyl-phosphonium salt + Aldehyde, then cross-coupling | High (Z)-selectivity | Allows for the controlled assembly of complex diene systems. | rsc.org |
Hydroboration-Oxidation Sequences for Selective Functionalization
Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol with anti-Markovnikov regioselectivity and syn-stereoselectivity. libretexts.orgmasterorganicchemistry.comnumberanalytics.com This predictable outcome makes it a highly valuable tool for the selective functionalization of dienes like this compound.
The hydroboration step involves the addition of a borane (B79455) reagent (e.g., BH₃•THF, 9-BBN) across the double bond. The boron atom adds to the less substituted carbon, and the hydrogen atom adds to the more substituted carbon. aakash.ac.in This regioselectivity is governed by both steric and electronic factors. umich.edu The subsequent oxidation step, typically using hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com
In a non-conjugated diene such as this compound, the two double bonds may exhibit different reactivities towards hydroboration, allowing for selective functionalization. The terminal double bond is generally more sterically accessible and therefore more reactive towards bulky borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. This allows for the selective hydroboration-oxidation of the terminal double bond, leaving the internal (Z)-double bond intact. By controlling the stoichiometry of the borane reagent (using one equivalent or less), monofunctionalization can be favored over difunctionalization. rsc.org
Recent advances have shown that cobalt catalysts can be used for the regioselective double hydroboration of 1,n-dienes, leading to gem-bis(boryl)alkanes through a chain-walking mechanism. researchgate.netnih.gov The choice of catalyst and reaction conditions can also influence the selectivity between 1,2- and 1,4-hydroboration in conjugated dienes, and similar principles of catalyst control can be extended to non-conjugated systems. rsc.org
The following table summarizes the key aspects of hydroboration-oxidation for selective functionalization:
| Borane Reagent | Selectivity | Outcome on this compound | Key Features | Reference(s) |
| Borane-THF (BH₃•THF) | Less selective for dienes | Can lead to a mixture of mono- and di-alcohols. | Small, reactive borane; may require careful control of stoichiometry. | masterorganicchemistry.com |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) | High regioselectivity for terminal C=C | Preferential formation of undec-1(Z)-ene-5,11-diol (after oxidation). | Bulky reagent enhances selectivity for the less hindered double bond. | umich.edu |
| Disiamylborane | High regioselectivity for terminal C=C | Preferential formation of undec-1(Z)-ene-5,11-diol (after oxidation). | Sterically hindered borane, similar to 9-BBN. | umich.edu |
| Catecholborane (with Rh catalyst) | Catalyst-dependent selectivity | Can be directed to either double bond depending on the catalyst system. | Transition metal catalysis allows for tunable selectivity. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Z 1,5 Undecadiene Systems
Olefin Metathesis Reactions and Stereocontrol
Olefin metathesis has become a cornerstone of modern organic synthesis, enabling the construction of complex molecules through the cleavage and reformation of carbon-carbon double bonds. For a substrate such as (Z)-1,5-undecadiene, which possesses both a terminal and an internal double bond, metathesis reactions offer a versatile platform for targeted chemical transformations.
The development of stereoselective olefin metathesis catalysts has been a significant area of research, with a particular focus on controlling the geometry of the newly formed double bond. Until recently, achieving high Z-selectivity in ruthenium-catalyzed cross-metathesis (CM) was a major challenge, as reactions typically favored the more thermodynamically stable E-isomer. mdpi.com The breakthrough came with the development of cyclometalated ruthenium catalysts bearing N-heterocyclic carbene (NHC) ligands. nih.govacs.org These catalysts, often featuring a chelating ligand formed via intramolecular C-H activation, create a specific steric environment around the metal center that preferentially directs the formation of Z-olefins. acs.org
These advanced ruthenium systems demonstrate high activity and, in many cases, exceptional selectivity for the Z-isomer in reactions between two different olefins. acs.org The reaction of this compound in a Z-selective cross-metathesis would involve either its terminal or internal double bond reacting with a partner olefin. For instance, a CM reaction with a partner like cis-1,4-diacetoxy-2-butene (B1582018) would be expected to proceed with high Z-selectivity, guided by the catalyst's inherent stereochemical preference. mdpi.com The general success of these catalysts with a wide range of terminal and internal olefins suggests their applicability to substrates like this compound for the synthesis of complex, stereodefined structures. acs.org
Table 1: Representative Z-Selective Cross-Metathesis Reactions Using Chelated Ruthenium Catalysts
This table illustrates the effectiveness of modern ruthenium catalysts in promoting Z-selective cross-metathesis with various olefin substrates. The high Z-selectivity is a common feature across different reaction partners.
| Entry | Olefin 1 | Olefin 2 | Catalyst Loading (mol%) | Yield (%) | Z:E Ratio |
| 1 | Allylbenzene | cis-1,4-Diacetoxy-2-butene | 5 | 65 | >98:2 |
| 2 | 1-Decene | Z-1,4-Diacetoxy-2-butene | 5 | 73 | 97:3 |
| 3 | Styrene (B11656) | N-allyl-p-toluenesulfonamide | 5 | 88 | >98:2 |
| 4 | 1,3-Butadiene | Allylbenzene | 2 | 82 | 93:7 |
Data compiled from representative studies on Z-selective ruthenium catalysts. mdpi.comacs.org
Cometathesis, or cross-metathesis, with simple, gaseous olefins like ethylene (B1197577) (a process often termed ethenolysis) is a powerful strategy for the transformation of internal alkenes. When applied to a non-conjugated diene such as this compound, ethenolysis at the internal double bond would result in the cleavage of the C5-C6 bond. This reaction would produce two new terminal olefins: 1,5-hexadiene (B165246) and 1-hexene, along with the regeneration of the catalyst's methylidene active site.
Alternatively, if the reaction were to occur at the terminal C1-C2 double bond with a different simple olefin, such as propylene, it would result in a chain-shortened diene, (Z)-1,5-decadiene, and ethylene. The efficiency and selectivity of such transformations depend heavily on the catalyst used and the reaction conditions, including the pressure of the gaseous olefin. This approach provides a synthetic route to modify the chain length of dienes and produce valuable shorter-chain α,ω-dienes, which are important monomers for subsequent polymerization reactions. sci-hub.se
Ring-closing metathesis (RCM) is an intramolecular olefin metathesis reaction that is a powerful tool for synthesizing cyclic compounds. A critical requirement for a successful RCM reaction is the presence of two terminal alkene functional groups within the same molecule. sci-hub.se this compound, having one terminal (C1=C2) and one internal (C5=C6) double bond, is not a direct substrate for RCM to form a single cyclic product.
However, the undecadiene framework is highly relevant for the synthesis of eleven-membered cyclic derivatives. To achieve this, a different isomer, 1,10-undecadiene (B77067), which possesses the requisite two terminal double bonds, is commonly used. The RCM of 1,10-undecadiene derivatives, catalyzed by second-generation Grubbs catalysts or Schrock molybdenum catalysts, efficiently produces cycloundecene structures. This reaction proceeds via an intramolecular coupling of the terminal alkenes, releasing ethylene as a volatile byproduct, which drives the reaction to completion. Therefore, while this compound itself cannot be directly cyclized via RCM, its isomer highlights the utility of the C11 backbone in forming large rings, a structural motif found in various natural products.
Table 2: Illustrative Ring-Closing Metathesis of 1,10-Undecadiene Derivatives
This table shows typical conditions and outcomes for the RCM of 1,10-undecadiene derivatives to form an 11-membered ring, demonstrating the utility of the C11 diene scaffold in macrocyclization.
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Grubbs Second Generation | Dichloromethane | 40 | 82 |
| Schrock Molybdenum | Toluene | 60 | 78 |
Data adapted from studies on the RCM of 1,10-undecadiene derivatives.
Polymerization and Copolymerization Studies
The presence of two distinct double bonds in this compound makes it an interesting monomer for polymerization studies, offering pathways to create polymers with unique architectures, such as long-chain branches or cross-linked networks.
Coordination polymerization, particularly using metallocene catalysts like zirconocenes activated by methylaluminoxane (B55162) (MAO), is a primary method for producing polyolefins with controlled structures. When a non-conjugated diene like this compound is introduced into an ethylene polymerization reaction, it can act as a comonomer. researchgate.net
The polymerization mechanism proceeds with the zirconocene (B1252598) catalyst selectively incorporating the more accessible terminal double bond (C1=C2) of the this compound molecule into the growing polyethylene (B3416737) chain. The less reactive internal (Z)-double bond (C5=C6) does not participate in this initial insertion and remains as a pendant side group along the polymer backbone. Studies involving similar non-conjugated dienes, such as 1,5-hexadiene and 1,9-decadiene, have shown that this is the predominant pathway of incorporation. researchgate.net The result is a linear polyethylene chain functionalized with pendant undecenyl groups, which can influence the material's properties or serve as reactive sites for further modification.
The pendant internal double bonds introduced into the polymer structure during the copolymerization of ethylene and this compound are key to the formation of more complex polymer architectures. These pendant alkenes can act as macromonomers. A growing polymer chain on a different catalyst active site can incorporate one of these pendant double bonds. researchgate.net
Table 3: Influence of Polymerization Conditions on Diene Incorporation and Polymer Structure
This table outlines how varying reaction parameters in the copolymerization of ethylene and a non-conjugated diene can affect the final polymer architecture.
| Parameter | Effect on Diene Incorporation | Effect on LCB/Cross-linking |
| Increasing Diene Concentration | Increases the number of pendant alkene groups per chain. | Increases the frequency of long-chain branching and the likelihood of cross-linking. |
| Increasing Polymerization Temp. | Can decrease incorporation efficiency for some catalysts. | May increase the rate of cross-linking reactions but can also lead to side reactions. |
| Catalyst Structure | The geometry of the zirconocene catalyst influences its ability to incorporate bulky comonomers. | Catalyst choice is critical for controlling the balance between linear growth and branching. |
This table is based on general principles observed in the copolymerization of ethylene with non-conjugated dienes. researchgate.net
Application as Model Substances in Polymerization Kinetics
While specific kinetic studies on the polymerization of this compound are not extensively documented, its structural motif as a non-conjugated diene makes it a relevant model for understanding the autoxidation and polymerization processes observed in drying oils and alkyd resins. The autoxidation of polyunsaturated fatty acids, which contain non-conjugated double bonds, is a free-radical chain reaction that leads to the formation of a cross-linked polymer network. nih.govhelsinki.fi
The general mechanism involves the following steps:
Initiation: Formation of a lipid radical through the abstraction of a hydrogen atom.
Propagation: The lipid radical reacts with oxygen to form a peroxyl radical, which can then abstract a hydrogen from another unsaturated molecule to form a hydroperoxide and a new lipid radical.
Termination: Combination of two radical species.
Studies on non-conjugated octadecadienoates have shown that the geometry of the double bonds (cis vs. trans) influences the autoxidation process. acs.org As the trans character of the diene increases, there is a greater tendency for oxygen to trap the pentadienyl radical at the central position. acs.org Given that this compound possesses two cis-configured double bonds, it would be expected to follow the hydroperoxide pathway typical for cis,cis-non-conjugated dienes, where oxygen addition occurs at the termini of the intermediate pentadienyl radical. nih.gov
The study of such model compounds is crucial for understanding the kinetics of film formation in paints and coatings, as the rate of polymerization and the resulting polymer structure dictate the final properties of the material.
Electrophilic and Nucleophilic Additions to Diene Systems
The two double bonds in this compound can undergo addition reactions with both electrophiles and nucleophiles.
Electrophilic Addition: In the presence of electrophilic reagents, such as hydrogen halides (HX) or halogens (X₂), the double bonds of this compound would be expected to react in a manner typical for alkenes. Due to the non-conjugated nature of the diene, the reaction at one double bond is not directly influenced electronically by the other. The addition would likely follow Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms.
Nucleophilic Addition: Direct nucleophilic addition to the electron-rich double bonds of this compound is generally unfavorable. However, nucleophilic attack can be achieved under specific conditions, often involving the conversion of the diene into a more electrophilic intermediate. A notable example is the diastereoselective synthesis of cyclopropanes from non-conjugated dienes, which proceeds through the formation of an electrophilic intermediate that then reacts with a carbon pronucleophile. nih.gov In this process, the diene is effectively functionalized by a nucleophilic species.
Cycloaddition Reactions (e.g., Intramolecular [4+4] Cycloadditions)
This compound and its derivatives are key precursors for the synthesis of complex cyclic systems via cycloaddition reactions. Of particular importance are nickel-catalyzed intramolecular [4+4] cycloadditions, which provide a powerful method for constructing eight-membered rings. These reactions have been instrumental in the synthesis of bicyclo[5.3.1]undecadiene frameworks, which are core structures in various natural products. researchgate.netsemanticscholar.orgresearchgate.netacademictree.orgstanford.edu
The general transformation involves the cyclization of a bis-diene tethered appropriately to form the bicyclic system. The reaction is typically mediated by a nickel(0) catalyst, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], often in the presence of a phosphine (B1218219) or phosphite (B83602) ligand. researchgate.net The stereochemistry of the starting diene can influence the stereochemical outcome of the cycloaddition.
Table 1: Nickel-Catalyzed Intramolecular [4+4] Cycloadditions of Bis-dienes
| Reactant Type | Catalyst System | Product | Reference(s) |
|---|---|---|---|
| Bis-1,3-diene | Ni(0)/tri-o-biphenyl phosphite | Bicyclo[5.3.1]undecadiene | researchgate.net |
These cycloaddition strategies highlight the utility of diene systems like this compound in the efficient construction of complex molecular architectures.
Regioselective Functionalization and Metalation Reactions using Superbases
The regioselective functionalization of hydrocarbons can be achieved through metalation using highly reactive bases, often referred to as superbases. While specific studies on the metalation of this compound with superbases are scarce, the principles of such reactions can be inferred from related systems. For instance, the metalation of propylbenzene (B89791) at the benzylic position has been accomplished using a LIC–KOR superbase (a mixture of n-butyllithium and potassium tert-butoxide), demonstrating the ability of these reagents to deprotonate specific C-H bonds. rsc.org
The application of superbases to non-conjugated dienes would be expected to lead to the formation of an organometallic intermediate, which could then be trapped with an electrophile to achieve regioselective functionalization. The presence of the two double bonds could influence the site of metalation due to their electronic effects or through coordination with the metal cation.
Oxidative Transformations and Degradation Pathways (e.g., Autoxidation)
This compound, as a polyunsaturated hydrocarbon, is susceptible to oxidative transformations, particularly autoxidation. This process is a free-radical chain reaction initiated by the abstraction of a hydrogen atom, typically from an allylic position, followed by the reaction with molecular oxygen. nih.govugent.be
In non-conjugated dienes like this compound, the initial products of autoxidation are hydroperoxides. The reaction often proceeds with the formation of a conjugated diene system from the initially non-conjugated diene. nih.govmodares.ac.ir The geometry of the double bonds in the starting material can influence the distribution of oxidation products. acs.org
Further oxidation can lead to the cleavage of the carbon-carbon double bonds, a process known as oxidative cleavage. This can be achieved using various reagents, such as ozone, permanganate, or more modern catalytic systems. organic-chemistry.orgrsc.orgorganic-chemistry.org Oxidative cleavage of this compound would result in the formation of smaller carbonyl compounds, such as aldehydes and carboxylic acids. For example, cleavage of the 1,2-double bond would yield an aldehyde and a dicarboxylic acid, while cleavage of the 5,6-double bond would lead to two different aldehydes.
Table 2: Potential Products from Oxidative Cleavage of this compound
| Cleavage Position | Potential Products |
|---|---|
| C1-C2 double bond | Formaldehyde and (Z)-4-decenedioic acid |
Cyclopropanation of Z-Alkenes
The double bonds of this compound can be converted into cyclopropane (B1198618) rings through various cyclopropanation reactions. The Simmons-Smith reaction is a classic and widely used method for this transformation. numberanalytics.comwikipedia.orgtcichemicals.commasterorganicchemistry.comorganic-chemistry.org This reaction involves the use of a zinc carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple or diethylzinc.
A key feature of the Simmons-Smith reaction and many other cyclopropanation methods is their stereospecificity. When applied to a Z-alkene, the cyclopropanation occurs in a syn-addition manner, meaning that the cis-relationship of the substituents on the double bond is retained in the resulting cyclopropane. masterorganicchemistry.com
In the case of a non-conjugated diene like this compound, it is possible to achieve selective cyclopropanation of one of the two double bonds. Studies on other non-conjugated dienes have demonstrated that selective cyclopropanation can be achieved, leaving the other double bond available for further functionalization. nih.gov This selectivity can be influenced by steric and electronic factors within the diene substrate. The diastereoselectivity of cyclopropanation can also be controlled in certain systems, for example, by using directing groups. chemrxiv.orgchemrxiv.orgresearchgate.net
Table 3: Common Reagents for Cyclopropanation of Alkenes
| Reaction Name/Reagent Type | Reagent(s) | Key Features | Reference(s) |
|---|---|---|---|
| Simmons-Smith Reaction | CH₂I₂ / Zn-Cu or Et₂Zn | Stereospecific, tolerant of various functional groups | wikipedia.orgtcichemicals.comorganic-chemistry.org |
| Diazomethane | CH₂N₂ (with light or catalyst) | Can be hazardous | masterorganicchemistry.com |
| Dihalocarbenes | CHX₃ / strong base | Forms dihalocyclopropanes |
Advanced Spectroscopic and Analytical Characterization of Z 1,5 Undecadiene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the complete structure of organic molecules. ruc.dkyoutube.comethernet.edu.etresearchgate.net For (Z)-1,5-undecadiene, 1D (¹H and ¹³C NMR) and 2D NMR experiments are critical for confirming its constitution and, crucially, for assigning the stereochemistry of the internal double bond.
The structural elucidation process involves analyzing chemical shifts, signal multiplicities (splitting patterns), and through-bond or through-space correlations. youtube.comresearchgate.net The key feature of this compound is the cis-configuration of the double bond between C5 and C6. This geometry is confirmed by the magnitude of the vicinal coupling constant (³J) between the olefinic protons H5 and H6 in the ¹H NMR spectrum. A coupling constant in the range of 7-12 Hz is characteristic of a Z (cis) configuration, whereas a larger coupling constant (12-18 Hz) would indicate an E (trans) isomer. oup.com
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish the connectivity of the carbon skeleton. COSY spectra reveal proton-proton couplings within the molecule, allowing for the tracing of the entire spin system from the terminal vinyl group (H1, H2) through the aliphatic chain to the terminal methyl group (H11). The HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
To definitively assign the stereochemistry, the Nuclear Overhauser Effect (NOE) is utilized through experiments like NOESY or ROESY. wordpress.com For this compound, a through-space correlation (cross-peak) would be observed between the olefinic protons at C5 and C6, confirming their spatial proximity on the same side of the double bond.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
|---|---|---|---|
| C1 | ~114 | ~5.8 | ddt |
| C2 | ~139 | ~5.0 | m |
| C3 | ~33 | ~2.1 | q |
| C4 | ~27 | ~2.0 | q |
| C5 | ~125 | ~5.4 | m |
| C6 | ~130 | ~5.4 | m |
| C7 | ~29 | ~2.0 | q |
| C8 | ~32 | ~1.3 | m |
| C9 | ~23 | ~1.3 | m |
| C10 | ~23 | ~1.3 | m |
Note: Predicted values are based on standard chemical shift increments and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Purity Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uab.edu When coupled with Gas Chromatography (GC-MS), it becomes a highly effective tool for separating, identifying, and quantifying components within a mixture. nih.govbrjac.com.brshimadzu.commdpi.com
In the analysis of this compound, GC-MS serves two primary purposes: determining the retention time, which is a characteristic property used for identification, and obtaining the mass spectrum for structural confirmation. The gas chromatograph separates this compound from isomers (such as the (E)-isomer or positional isomers) and other impurities based on differences in their boiling points and interactions with the stationary phase of the GC column.
The mass spectrum of this compound, typically obtained by electron ionization (EI), would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (152.28 g/mol ). chemspider.com The fragmentation pattern is also characteristic of the molecule's structure. Alkenes often undergo fragmentation via allylic cleavage, leading to stable carbocations. For this compound, characteristic fragment ions would result from the cleavage of bonds allylic to the two double bonds. This fragmentation data helps to confirm the positions of the double bonds within the undecadiene backbone.
Table 2: Predicted Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀ |
| Monoisotopic Mass | 152.1565 Da |
| Molecular Ion (m/z) | 152 |
Note: The relative abundance of fragment ions provides a unique "fingerprint" for the compound, which can be compared against spectral libraries like NIST for positive identification.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. dummies.com It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational frequencies of their bonds. oregonstate.edu
For this compound, the IR spectrum provides clear evidence for its key functional groups: the alkene C=C bonds and the associated vinylic and aliphatic C-H bonds. libretexts.orglibretexts.orglumenlearning.com The presence of double bonds is confirmed by a C=C stretching absorption in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the hydrogens attached to the double-bonded carbons (=C-H) typically appear as a distinct band above 3000 cm⁻¹, usually in the 3010-3100 cm⁻¹ range. In contrast, the C-H stretching vibrations of the aliphatic (sp³ hybridized) part of the carbon chain absorb below 3000 cm⁻¹, generally between 2850 and 2960 cm⁻¹.
Furthermore, the stereochemistry of the internal double bond can sometimes be inferred from the C-H out-of-plane bending ("oop") vibrations in the fingerprint region (below 1500 cm⁻¹). A (Z)- or cis-disubstituted double bond typically shows a broad, strong absorption band around 675-730 cm⁻¹. libretexts.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) |
|---|---|---|
| Alkene | =C-H Stretch | 3010 - 3100 |
| Alkane | -C-H Stretch | 2850 - 2960 |
| Alkene | C=C Stretch | 1640 - 1680 |
| Alkane | -CH₂- Bend | ~1465 |
Chiral Chromatography for Enantiomeric Purity Determination of Chiral Derivatives
This compound itself is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, direct enantiomeric separation is not applicable. However, this compound can be used as a starting material or intermediate in stereoselective syntheses to produce chiral molecules. For instance, asymmetric reactions such as epoxidation or dihydroxylation across one of the double bonds would introduce stereocenters, resulting in enantiomeric products.
When such chiral derivatives are synthesized, it is crucial to determine their enantiomeric purity (or enantiomeric excess, ee). Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most common and reliable method for this purpose. mdpi.comnih.gov
The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times on the column, which allows for their separation and quantification.
Commonly used CSPs for the separation of chiral derivatives include those based on polysaccharides (e.g., cellulose or amylose derivatives) and cyclodextrins. nih.govabo.fi The choice of the specific chiral column and the mobile phase conditions (normal-phase, reversed-phase, or polar organic mode) must be optimized for the particular derivative being analyzed to achieve baseline separation of the enantiomers. mdpi.com The determination of enantiomeric purity is critical in fields like pharmaceuticals, where the different enantiomers of a chiral drug can have vastly different biological activities. mdpi.comresearchgate.net
Table 4: Common Chiral Stationary Phases for Analysis of Chiral Derivatives
| CSP Class | Chiral Selector Example | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Broad range of chiral compounds, including alcohols, esters, and heterocycles. |
| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Widely applicable for many classes of chiral molecules. |
| Cyclodextrin-based | Derivatized β-cyclodextrin | Effective for molecules that can form inclusion complexes, often used in reversed-phase mode. abo.fi |
Computational Chemistry and Theoretical Studies on Z 1,5 Undecadiene and Its Reactions
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the undecadiene chain allows it to adopt numerous conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the molecule. This is crucial as the molecule's shape influences its physical properties and how it interacts with other molecules.
Molecular dynamics (MD) simulations offer a way to explore the conformational space of (Z)-1,5-undecadiene over time. upf.edu By simulating the motion of atoms, MD can reveal the preferred shapes and the transitions between them. For a molecule like this compound, with its long aliphatic chain and two double bonds, key conformational variables would include the dihedral angles around the C-C single bonds. The "(Z)" configuration of the C5-C6 double bond imposes a significant constraint on the local geometry.
Table 1: Key Torsional Angles in this compound for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
| C1-C2-C3-C4 | Rotation around the initial part of the alkyl chain. | Influences the overall shape and potential for intramolecular interactions. |
| C4-C5=C6-C7 | The (Z) double bond fixes this to approximately 0°. | A major determinant of the local and overall molecular shape. |
| C6-C7-C8-C9 | Rotation in the latter part of the alkyl chain. | Contributes to the flexibility of the tail end of the molecule. |
Reaction Mechanism Elucidation via Quantum Chemical Calculations (e.g., Transition State Analysis for Metathesis)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms at a molecular level. mdpi.comresearchgate.net For dienes like this compound, a significant reaction is olefin metathesis. researchgate.net Computational studies can map out the entire reaction pathway, identifying intermediates and, crucially, the transition state—the highest energy point on the reaction coordinate.
In the context of a metathesis reaction, such as ring-closing metathesis, quantum chemical calculations can be used to:
Model the interaction with a catalyst, for example, a Grubbs-type ruthenium catalyst.
Calculate the activation energy barrier by locating the transition state structure. researchgate.net This provides a quantitative measure of how fast the reaction is likely to proceed.
Investigate stereoselectivity , for instance, why a particular isomer of the product might be favored. acs.org
For a hypothetical ring-closing metathesis of this compound, computational analysis would explore the approach of the catalyst to the double bonds and the subsequent formation of the metallacyclobutane intermediate. The energy of the transition state for this process would be a key focus. researchgate.net
Structure-Reactivity Relationships and Predictive Modeling in Diene Chemistry
Understanding how the structure of a molecule influences its reactivity is a cornerstone of organic chemistry. scribd.com Computational chemistry provides a quantitative framework for establishing these structure-reactivity relationships. nih.gov For dienes, factors like the position and geometry of the double bonds, as well as the nature of any substituents, can significantly impact their chemical behavior. rsc.org
Predictive models, often based on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) approaches, can be developed using computational data. researchgate.net These models correlate structural or electronic descriptors with reactivity. For instance, the energies of the frontier molecular orbitals (HOMO and LUMO) are often used to predict reactivity in reactions like the Diels-Alder reaction. mdpi.comwikipedia.org
Table 2: Computed Molecular Descriptors for this compound Relevant to Reactivity
| Descriptor | Value | Significance |
| Molecular Formula | C11H20 | Basic structural information. nih.gov |
| Molecular Weight | 152.28 g/mol | Physical property. nih.gov |
| XLogP3-AA | 4.7 | A measure of lipophilicity, which can influence solubility and interactions in different media. nih.gov |
| (5Z)-undeca-1,5-diene | IUPAC Name | Standardized chemical name. nih.gov |
Data sourced from PubChem. nih.gov
Spectroscopic Property Prediction and Validation
Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can then be used to validate experimental data or to help in the identification of a compound. schrodinger.comyoutube.com
NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. nmrdb.orglibretexts.org These predictions can aid in the assignment of complex spectra and can be used to distinguish between different isomers or conformers. chemrxiv.org
Infrared (IR) Spectroscopy: Vibrational frequencies can be computed, corresponding to the peaks in an IR spectrum. ualberta.ca This is particularly useful for identifying the presence of specific functional groups, such as the C=C double bonds in this compound. tsukuba.ac.jp
For this compound, computational prediction of its ¹³C NMR spectrum would be expected to show distinct signals for the sp² hybridized carbons of the double bonds and the sp³ hybridized carbons of the alkyl chain. Similarly, the predicted IR spectrum would show characteristic C-H stretching frequencies for both sp² and sp³ carbons, as well as a C=C stretching vibration.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Predicted Feature | Corresponding Structural Element |
| ¹³C NMR | ~120-140 ppm | sp² carbons of the C=C bonds |
| ~10-40 ppm | sp³ carbons of the alkyl chain | |
| ¹H NMR | ~5.0-6.0 ppm | Vinylic protons on the C=C bonds |
| ~0.8-2.2 ppm | Aliphatic protons on the alkyl chain | |
| IR | ~3010-3100 cm⁻¹ | =C-H stretch |
| ~2850-2960 cm⁻¹ | -C-H stretch | |
| ~1640-1680 cm⁻¹ | C=C stretch |
Note: The values in this table are approximate ranges typical for the specified functional groups and are not from a specific calculation for this compound.
Academic Research on Functionalized Z 1,5 Undecadiene Derivatives and Analogues
Synthesis of Alkadiene Derivatives with Biologically Relevant Motifs
The strategic placement of double bonds in (Z)-1,5-undecadiene allows for its conversion into a variety of heterocyclic and carbocyclic structures, many of which are recognized as important motifs in biologically active compounds. Research into synthetic methodologies that can be applied to such dienes has led to the development of powerful catalytic processes.
Palladium-catalyzed heteroannulation reactions, for instance, represent a robust method for constructing indole (B1671886) ring systems from precursors like 2-iodoaniline (B362364) and an alkyne. ub.edu This methodology, known as the Larock indole synthesis, is prized for its ability to generate 1,2,3-trisubstituted indoles with high regioselectivity and yield. ub.edu The process can be adapted for solid-phase synthesis, which simplifies the purification of the final products by allowing catalysts and excess reagents to be easily washed away. ub.edu While originally developed for iodoanilines, the principle of palladium-catalyzed annulation has been extended to create other biologically relevant heterocycles, including benzofurans and isocoumarins. ub.edu
Another area of focus is the synthesis of spiroheterocycles, which are core structures in various therapeutic agents. For example, derivatives of diazaspiro[5.5]-undecane-1,3,5,9-tetraone have demonstrated a wide range of biological activities, including anticonvulsant, sedative-hypnotic, and antimicrobial properties. researchgate.net The synthesis of these complex scaffolds can be achieved through cascade reactions, such as a double Michael addition of a divinylketone derivative with a barbituric acid derivative, to produce high yields of the desired diazaspiro[5.5]undecane structures. researchgate.net The principles of such cyclization reactions could be applied to functionalized undecadiene precursors to generate novel bioactive compounds.
The table below summarizes synthetic strategies that could be employed to generate biologically relevant motifs from alkene and alkyne precursors, applicable to derivatives of this compound.
Table 1: Synthetic Methodologies for Biologically Relevant Motifs
| Reaction Type | Catalyst/Reagents | Target Motif | Key Features |
|---|---|---|---|
| Larock Annulation | Palladium (e.g., Pd(OAc)₂) | Indoles, Benzofurans, Isocoumarins | High regioselectivity; applicable to solid-phase synthesis; tolerant of various functional groups. ub.edu |
| Double Michael Addition | Base-catalyzed (e.g., diethylamine) | Diazaspiro[5.5]undecanes | Cascade cyclization; high yields; creates complex spiroheterocyclic systems. researchgate.net |
| Trifluoromethylacylation | K₂S₂O₈ (Potassium persulfate) | Trifluoromethyl-containing heterocycles | Transition-metal-free; generates radicals for cyclization; creates fluorinated motifs. acs.org |
| Heteroannulation | Palladium catalyst, various bases | Pyrrolo-pyridines, Pyrrolo-quinolines | Builds fused heterocyclic systems; regioselectivity can be dependent on the base used. ub.edu |
Polymers and Copolymers Derived from Undecadienes
The presence of two double bonds makes this compound a candidate for polymerization and copolymerization reactions, leading to materials with potentially unique characteristics. Research in sustainable polymer chemistry often focuses on using bio-based or waste-derived monomers to create polymers that can challenge conventional petroleum-based plastics. ox.ac.uk The incorporation of diene monomers into polymer chains can influence the material's thermal, rheological, and mechanical properties. ox.ac.ukmdpi.com
Radical copolymerization is an effective method for incorporating diene monomers into polymer chains alongside common vinyl monomers. mdpi.com Studies on terpenoid-derived cyclic dienes have shown that they readily copolymerize with monomers like methyl acrylate (B77674) (MA), acrylonitrile (B1666552) (AN), and styrene (B11656) (St). mdpi.com These reactions result in copolymers where the bio-based diene is significantly incorporated, often between 40 to 60 mol% when a 1:1 feed ratio is used. mdpi.com The inclusion of such cyclic structures derived from dienes can increase the glass transition temperature (Tg) of the resulting polymer compared to homopolymers of the vinyl monomer, enhancing the material's thermal stability. mdpi.com
Furthermore, the development of block copolymers allows for the creation of materials with highly tailored properties, such as thermoplastic elastomers. ox.ac.uknih.gov These materials combine the characteristics of different polymer blocks, and research has produced fully degradable versions that exceed the performance of some conventional copolymers. ox.ac.uk Ansa-metallocene complexes, particularly those of titanium and zirconium, are known to be highly active catalysts for alkene polymerization, offering a pathway to creating polymers and oligomers from diene feedstocks. mdpi.com
The following table outlines potential comonomers for undecadienes and the expected properties of the resulting copolymers.
Table 2: Potential Copolymers of Undecadiene and Their Properties
| Comonomer | Polymerization Method | Potential Polymer Type | Anticipated Properties |
|---|---|---|---|
| Styrene | Radical Copolymerization | Random or Block Copolymer | Increased glass transition temperature; potential for thermoplastic elastomer properties. mdpi.com |
| Acrylonitrile (AN) | Radical Copolymerization | Random Copolymer | Enhanced thermal stability; incorporation of polar nitrile groups. mdpi.com |
| Methyl Acrylate (MA) | Radical Copolymerization | Random Copolymer | Higher Tg than pure poly(methyl acrylate); modified flexibility and adhesion. mdpi.com |
| Ethylene (B1197577)/Propylene | Metallocene Catalysis | Polyolefin Copolymer | Introduction of flexibility; potential for creating specialty elastomers. mdpi.com |
Undecadiene-Containing Scaffolds in Advanced Materials Chemistry
The field of advanced materials, particularly for biomedical applications, relies on the development of scaffolds that can support and guide tissue regeneration. nih.gov These scaffolds are often created from polymers, and their chemical composition, structure, and degradability are critical to their function. rsc.orgunibo.it Polymers derived from monomers like this compound could provide a hydrophobic and flexible component in the backbone of biocompatible materials used for these scaffolds.
In tissue engineering, porous scaffolds are essential for guiding cell growth and facilitating the regeneration of tissues such as bone, cartilage, and nerves. nih.govnih.gov The properties of the scaffold are dictated by the polymer from which it is made. For example, in bone regeneration, scaffolds are often composites of an inorganic material like nano-hydroxyapatite (n-HA) and an organic polymer. rsc.org The choice of polymer, whether it is non-degradable like polyamide 66 or degradable like polycaprolactone (B3415563) (PCL), significantly affects the long-term performance of the bone reconstruction. rsc.org The structural integrity of the scaffold over time has been shown to be crucial for successful long-term osteogenesis. rsc.org
The fabrication of these advanced scaffolds can be achieved through techniques like fiber drawing combined with 3D printing, which allows for the creation of complex geometries that mimic biological structures. nih.gov This method can produce porous microchannel fibers from a variety of polymers, and the resulting scaffolds have been shown to enhance the growth of neurons in nerve repair applications. nih.gov A polymer containing undecadiene units could be processed via these methods to create scaffolds where the hydrocarbon nature of the undecadiene segments influences the material's surface properties, degradation rate, and interaction with cells and biological tissues.
The table below describes different types of polymeric scaffolds and the potential role of an undecadiene-based polymer within them.
Table 3: Undecadiene in Advanced Polymeric Scaffolds
| Scaffold Application | Base Material Examples | Potential Role of Undecadiene Polymer | Key Scaffold Properties |
|---|---|---|---|
| Bone Regeneration | nano-Hydroxyapatite/Polyamide 66, n-HA/PCL | As a blend component or copolymer to control degradation rate and mechanical stability. | Biocompatibility, structural integrity, controlled degradability, porous architecture. rsc.orgunibo.it |
| Nerve Guidance | Poly(lactic-co-glycolic acid) (PLGA), Polycarbonate | To form the backbone of porous microchannel fibers, influencing surface hydrophobicity and nerve cell interaction. | Tunable porosity, complex geometries (e.g., branched), enhanced neuronal growth. nih.gov |
| Cutaneous/Vascular Tissue | Gelatin, Calcium Phosphates, Biodegradable Polymers | As a cross-linkable component in a bilayered scaffold to provide mechanical support and a hydrophobic barrier. | Biomimetic structure, interconnected pore network, tailored physical and biochemical properties. nih.govunibo.it |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (Z)-1,5-Undecadiene with high stereochemical purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis typically involves Wittig or Horner-Wadsworth-Emmons reactions using Z-selective reagents (e.g., stabilized ylides). To ensure reproducibility:
- Document reaction conditions (temperature, solvent, catalyst loading) in detail .
- Use NMR (¹H and ¹³C) and GC-MS to confirm stereochemistry and purity (>95% by integration). Cross-validate with FT-IR for functional groups .
- Provide raw spectral data in supplementary materials, including retention times and column specifications for chromatography .
Q. How can the physical properties (e.g., boiling point, solubility) of this compound be experimentally determined, and what are the common discrepancies in reported values?
- Methodological Answer :
- Boiling Point : Use fractional distillation under reduced pressure (record pressure and temperature gradients) .
- Solubility : Perform gravimetric analysis in polar/non-polar solvents (e.g., hexane vs. ethanol) at 25°C.
- Discrepancies : Variations arise from impurities (e.g., E-isomer contamination) or measurement techniques. Cross-reference with NIST Chemistry WebBook data .
Q. What spectroscopic techniques are critical for distinguishing this compound from its (E)-isomer?
- Methodological Answer :
- ¹H NMR : Coupling constants (J) for vinyl protons: Z-isomer typically exhibits J = 10–12 Hz, while E-isomer has J = 15–18 Hz .
- IR Spectroscopy : Z-isomers show weaker C=C stretching absorption due to reduced symmetry .
- Polarimetry : Optional for chiral derivatives, but not definitive for dienes alone.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions, and how do these models align with experimental data?
- Methodological Answer :
- Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO-LUMO gaps) and transition states .
- Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies may arise from solvent effects or approximations in density functionals .
- Example workflow: Optimize geometry at B3LYP/6-31G*, then perform frequency analysis to confirm minima.
Q. What strategies resolve contradictions in reported catalytic efficiency for this compound in cross-coupling reactions?
- Methodological Answer :
- Systematic Review : Replicate experiments using identical catalysts (e.g., Pd/C, Grubbs) and substrates .
- Error Analysis : Quantify trace oxygen/water in reaction systems via Karl Fischer titration, as these degrade catalysts .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare yields across studies, accounting for variables like catalyst loading and reaction scale .
Q. How can isotopic labeling (e.g., ²H or ¹³C) elucidate the mechanistic pathway of this compound in photochemical cycloadditions?
- Methodological Answer :
- Synthesize deuterated analogs at specific positions (e.g., C1 and C5) via deuterium exchange or labeled precursors.
- Track regioselectivity using ¹³C NMR or mass spectrometry. For example, ²H labeling at C5 can confirm [4+2] vs. [2+2] pathways .
- Compare kinetic isotope effects (KIE) with theoretical predictions to validate intermediates .
Data Analysis & Reporting
Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) for this compound across publications?
- Methodological Answer :
- Reanalysis : Acquire pure samples and re-run spectra under standardized conditions (e.g., 500 MHz NMR, CDCl3 solvent) .
- Database Cross-Check : Compare with NIST or SDBS entries for consistency .
- Error Documentation : Publish negative results or corrections in follow-up studies to address contradictions .
Q. What statistical approaches are recommended for analyzing kinetic data in this compound decomposition studies?
- Methodological Answer :
- Fit time-dependent concentration data to first/second-order models using nonlinear regression (e.g., GraphPad Prism).
- Report confidence intervals and R² values. For complex decays, employ multivariate analysis or machine learning (e.g., PCA) to identify hidden variables .
Tables of Key Data
| Property | Value | Method | Reference |
|---|---|---|---|
| Boiling Point | 198–202°C (760 mmHg) | Fractional Distillation | |
| λmax (UV-Vis) | 215 nm (ε = 12,000 L/mol·cm) | Ethanol, 25°C | |
| ΔHf (DFT) | 84.3 kJ/mol | B3LYP/6-31G* |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
